molecular formula C9H8BrN3 B1286839 6-bromo-N-methylquinazolin-2-amine CAS No. 882670-77-1

6-bromo-N-methylquinazolin-2-amine

Cat. No. B1286839
CAS RN: 882670-77-1
M. Wt: 238.08 g/mol
InChI Key: SVCYTTMHAGTBOR-UHFFFAOYSA-N
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Description

6-bromo-N-methylquinazolin-2-amine is a compound that has not been explicitly described in the provided papers. However, the papers do discuss various bromo-substituted quinazoline derivatives, which are of interest due to their pharmacological properties and potential as therapeutic agents. These compounds are often synthesized for their potential use in medicinal chemistry, particularly as anticancer agents or as ligands for protein domains such as the Src homology 3 (SH3) domain .

Synthesis Analysis

The synthesis of bromo-substituted quinazoline derivatives can be achieved through various methods. One approach involves the Buchwald-Hartwig amination reaction, which is used to selectively functionalize aryl bromides in the presence of activated heteroaryl chlorides. This method has been optimized to achieve selective amination and has been applied to synthesize ligands with increased binding affinity for the SH3 domain . Another method described involves the Cadogan cyclization under microwave irradiation to yield fluorescent indazolo[3,2-a]isoquinolin-6-amines . Additionally, the Knorr synthesis is mentioned as a route to prepare 6-bromoquinolin-2(1H)-one derivatives, which involves condensation and cyclization reactions .

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as 6-bromoquinazolinones, has been characterized using analytical and spectral data, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The bromo-substituted quinazoline derivatives are versatile intermediates that can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions to yield different alkylamino derivatives . They can also be functionalized further, as seen in the transformation of the amino group in indazolo[3,2-a]isoquinolin-6-amines . The reactivity of these compounds is influenced by the presence of the bromo group, which can act as a good leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided papers. However, the properties of similar bromo-substituted quinazoline derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit fluorescence . Their solubility and stability can vary depending on the substitution pattern and the presence of other functional groups. The pharmacological activities of these compounds, such as anti-inflammatory, analgesic, and antibacterial activities, are often evaluated in biological assays .

Scientific Research Applications

Antimicrobial and Anticancer Properties

6-bromo-N-methylquinazolin-2-amine and its derivatives have shown promise in various pharmacological activities. Research indicates significant potential in areas like antimicrobial and anticancer applications. For instance, compounds derived from 6-bromoquinazolines demonstrated notable antimicrobial, analgesic, and anti-inflammatory properties (Sahu et al., 2008). Additionally, certain analogs have been identified as potent apoptosis inducers and effective against cancer, showcasing high blood-brain barrier penetration and efficacy in cancer models (Sirisoma et al., 2009).

Pharmacological Activities

The synthesis of various 6-bromoquinazolinone derivatives has been explored for their pharmacological activities. Research shows that these compounds exhibit properties like anti-inflammatory, analgesic, and anti-bacterial effects. Specific studies have focused on synthesizing and testing these derivatives for their efficacy in comparison with standard pharmacological treatments (Rajveer et al., 2010).

Synthetic Methodologies and Intermediate Applications

The compound also plays a significant role as an intermediate in the synthesis of various pharmacologically active compounds. For example, research has been conducted on its use in the synthesis of colon and rectal cancer drugs, optimizing production methods and improving yields (Zheng-you, 2010). Additionally, its derivatives have been synthesized and characterized for various biological activities, contributing to the development of new therapeutic agents.

Safety and Hazards

The safety data sheet for “6-bromo-N-methylquinazolin-2-amine” suggests that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-N-methylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-11-9-12-5-6-4-7(10)2-3-8(6)13-9/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCYTTMHAGTBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582073
Record name 6-Bromo-N-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882670-77-1
Record name 6-Bromo-N-methylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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